molecular formula C17H25N5OS B2838137 N-(1-Cyano-1-cyclopropylethyl)-2-[4-(5-ethyl-1,3-thiazol-2-YL)piperazin-1-YL]acetamide CAS No. 1436098-52-0

N-(1-Cyano-1-cyclopropylethyl)-2-[4-(5-ethyl-1,3-thiazol-2-YL)piperazin-1-YL]acetamide

Cat. No.: B2838137
CAS No.: 1436098-52-0
M. Wt: 347.48
InChI Key: KXLTYISKYDNFLT-UHFFFAOYSA-N
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Description

N-(1-Cyano-1-cyclopropylethyl)-2-[4-(5-ethyl-1,3-thiazol-2-YL)piperazin-1-YL]acetamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a cyclopropyl group, and a thiazole ring

Scientific Research Applications

N-(1-Cyano-1-cyclopropylethyl)-2-[4-(5-ethyl-1,3-thiazol-2-YL)piperazin-1-YL]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyano-1-cyclopropylethyl)-2-[4-(5-ethyl-1,3-thiazol-2-YL)piperazin-1-YL]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction using diazo compounds and alkenes.

    Introduction of the cyano group: This step often involves the use of cyanide sources such as sodium cyanide or potassium cyanide.

    Synthesis of the thiazole ring: This can be accomplished through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling with piperazine: The final step involves coupling the thiazole derivative with piperazine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyano-1-cyclopropylethyl)-2-[4-(5-ethyl-1,3-thiazol-2-YL)piperazin-1-YL]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and thiazole groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of N-(1-Cyano-1-cyclopropylethyl)-2-[4-(5-ethyl-1,3-thiazol-2-YL)piperazin-1-YL]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **N-(1-Cyano-1-cyclopropylethyl)-2-[4-(5-methyl-1,3-thiazol-2-YL)piperazin-1-YL]acetamide
  • **N-(1-Cyano-1-cyclopropylethyl)-2-[4-(5-phenyl-1,3-thiazol-2-YL)piperazin-1-YL]acetamide

Uniqueness

N-(1-Cyano-1-cyclopropylethyl)-2-[4-(5-ethyl-1,3-thiazol-2-YL)piperazin-1-YL]acetamide is unique due to the presence of the ethyl group on the thiazole ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[4-(5-ethyl-1,3-thiazol-2-yl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5OS/c1-3-14-10-19-16(24-14)22-8-6-21(7-9-22)11-15(23)20-17(2,12-18)13-4-5-13/h10,13H,3-9,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLTYISKYDNFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(S1)N2CCN(CC2)CC(=O)NC(C)(C#N)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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